Cas no 1242339-98-5 (6-Chloro-2,4-difloroiodobenzene)

6-Chloro-2,4-difluoroiodobenzene is a halogenated aromatic compound featuring chloro, fluoro, and iodo substituents on a benzene ring. Its unique substitution pattern makes it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings, where the iodine moiety serves as a reactive site. The electron-withdrawing effects of the chloro and fluoro groups enhance its reactivity in nucleophilic aromatic substitution. This compound is well-suited for applications in pharmaceuticals, agrochemicals, and materials science due to its structural versatility and stability under various reaction conditions. High purity grades ensure consistent performance in demanding synthetic workflows.
6-Chloro-2,4-difloroiodobenzene structure
1242339-98-5 structure
Product Name:6-Chloro-2,4-difloroiodobenzene
CAS No:1242339-98-5
MF:C6H2ClF2I
MW:274.434360027313
CID:2102346
PubChem ID:50998592
Update Time:2025-06-24

6-Chloro-2,4-difloroiodobenzene Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-2,4-difloroiodobenzene
    • 1-Chloro-3,5-difluoro-2-iodobenzene
    • CS-0191542
    • DTXSID601295238
    • SCHEMBL18775342
    • MFCD16817642
    • E91242
    • 6-Chloro-2,4-difluoroiodobenzene
    • 975-394-9
    • 1242339-98-5
    • MDL: MFCD16817642
    • Inchi: 1S/C6H2ClF2I/c7-4-1-3(8)2-5(9)6(4)10/h1-2H
    • InChI Key: FCGGRCAGASFINA-UHFFFAOYSA-N
    • SMILES: IC1C(=CC(=CC=1Cl)F)F

Computed Properties

  • Exact Mass: 273.88578g/mol
  • Monoisotopic Mass: 273.88578g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 0Ų

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Additional information on 6-Chloro-2,4-difloroiodobenzene

Professional Introduction to 6-Chloro-2,4-difloroiodobenzene (CAS No. 1242339-98-5)

6-Chloro-2,4-difloroiodobenzene, with the chemical formula C₆H₂ClF₂I, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its unique Chemical Abstracts Service (CAS) number CAS No. 1242339-98-5, serves as a versatile intermediate in the synthesis of various biologically active molecules. Its unique structural features, encompassing both chloro and fluoro substituents along with an iodine atom, make it a valuable building block for further chemical modifications and applications.

The significance of 6-Chloro-2,4-difloroiodobenzene lies in its potential utility across multiple domains, particularly in medicinal chemistry and crop protection. The presence of halogen atoms, such as chlorine and fluorine, enhances its reactivity, allowing for diverse functionalization strategies. This property is particularly advantageous in the development of novel compounds targeting specific biological pathways. Recent advancements in synthetic methodologies have further highlighted its role as a key precursor in the construction of complex molecular architectures.

In the realm of pharmaceutical research, 6-Chloro-2,4-difloroiodobenzene has been explored as a precursor for the synthesis of small-molecule inhibitors and activators. The combination of chloro and fluoro groups provides a favorable scaffold for designing molecules with improved pharmacokinetic properties. For instance, studies have demonstrated its utility in generating compounds with enhanced binding affinity to therapeutic targets. The iodine atom, being a relatively large halogen, also facilitates cross-coupling reactions such as Suzuki-Miyaura couplings, which are pivotal in constructing biaryl structures prevalent in many drugs.

One of the most compelling aspects of CAS No. 1242339-98-5 is its application in the development of agrochemicals. The structural motifs present in this compound are frequently incorporated into herbicides and fungicides due to their ability to interact effectively with biological targets in plants. Researchers have leveraged its reactivity to develop novel compounds that exhibit potent activity against a range of pathogens while maintaining environmental safety profiles. This aligns with the growing demand for sustainable agricultural solutions that minimize ecological impact.

The synthesis of 6-Chloro-2,4-difloroiodobenzene itself is a testament to the ingenuity of modern organic chemistry. While detailed synthetic routes are beyond the scope of this introduction, they typically involve multi-step processes that highlight the compound's versatility. The use of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions are common strategies employed to introduce the desired substituents onto the benzene ring. These methodologies underscore the compound's importance as a synthetic intermediate.

Recent research has also explored the photophysical properties of derivatives of 6-Chloro-2,4-difloroiodobenzene. The presence of multiple halogen atoms can influence electronic transitions and excited-state dynamics, making this compound relevant in fields such as photodynamic therapy and material science. Studies have shown that certain derivatives exhibit strong fluorescence or phosphorescence characteristics, which could be exploited for imaging applications or as components in organic light-emitting diodes (OLEDs).

The industrial relevance of CAS No. 1242339-98-5 extends beyond academic research. Pharmaceutical companies and chemical manufacturers are increasingly interested in scalable synthetic routes that allow for cost-effective production. The demand for high-purity intermediates like this one underscores their critical role in drug development pipelines. As regulatory pressures continue to evolve, ensuring compliance with quality standards becomes paramount, making process optimization a key focus area.

In conclusion, 6-Chloro-2,4-difloroiodobenzene represents a fascinating compound with broad applications across pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists seeking to develop novel biologically active molecules. As research progresses, new methodologies and applications will undoubtedly emerge, further solidifying its position as a cornerstone in modern chemical synthesis.

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